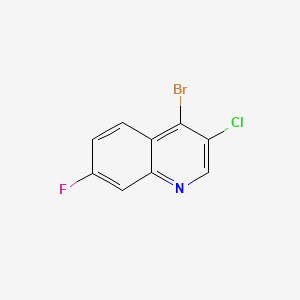
4-Bromo-3-chloro-7-fluoroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-chloro-7-fluoroquinoline is a chemical compound with the empirical formula C9H4BrClFN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrC1=C(Cl)C=NC2=CC(F)=CC=C21 . This notation provides a way to represent the structure using ASCII strings. The InChI key for this compound is LTUIVJKSXMZDLK-UHFFFAOYSA-N , which is a unique identifier that can be used to search for more information about this compound. Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 260.49 . For more detailed physical and chemical properties such as melting point, boiling point, and density, it’s recommended to refer to specialized chemical databases or material safety data sheets .科学研究应用
4-Bromo-3-chloro-7-fluoroquinoline has a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a reactant in drug synthesis, and as a building block for the synthesis of other compounds. Additionally, this compound has been used in the study of the structure and function of proteins, as a probe for the study of enzyme-substrate interactions, and as a tool for the study of drug-receptor interactions.
作用机制
The mechanism of action of 4-Bromo-3-chloro-7-fluoroquinoline is not well understood. However, it is believed to interact with enzymes and receptors in a variety of ways. For example, it is believed to bind to the active sites of enzymes and inhibit their activity, or to bind to the active sites of receptors and activate them. Additionally, this compound has been shown to interact with DNA and RNA, suggesting that it may also play a role in gene regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have a variety of effects on both enzymes and receptors. For example, it has been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine. Additionally, it has been shown to activate certain receptors, such as the dopamine D2 receptor and the serotonin 5-HT2A receptor.
实验室实验的优点和局限性
4-Bromo-3-chloro-7-fluoroquinoline has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. However, one limitation is that it has a low solubility in organic solvents, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for research involving 4-Bromo-3-chloro-7-fluoroquinoline. One potential direction is to further investigate its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research into its synthesis methods and its use as a reagent in organic synthesis could be beneficial. Finally, research into its potential applications in drug synthesis and gene regulation could provide valuable insight into its potential uses.
合成方法
4-Bromo-3-chloro-7-fluoroquinoline can be synthesized by a number of methods. One method involves the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide or ethylmagnesium bromide. This reaction produces an intermediate compound, which can then be further reacted with an acid to form the desired product. Another method for synthesizing this compound involves the reaction of this compound with an alkyl halide, such as bromoethane or chloroethane. This reaction produces an intermediate compound, which can then be further reacted with an acid to form the desired product.
安全和危害
According to the safety information provided by Sigma-Aldrich, 4-Bromo-3-chloro-7-fluoroquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The compound has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
4-bromo-3-chloro-7-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-9-6-2-1-5(12)3-8(6)13-4-7(9)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUIVJKSXMZDLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672653 |
Source


|
| Record name | 4-Bromo-3-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208814-10-1 |
Source


|
| Record name | 4-Bromo-3-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

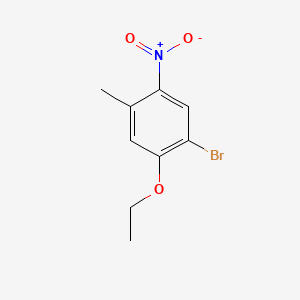
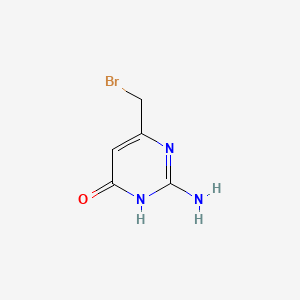


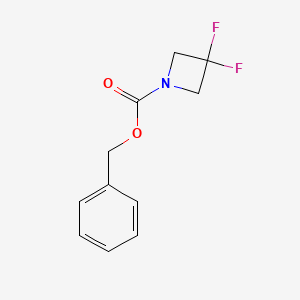
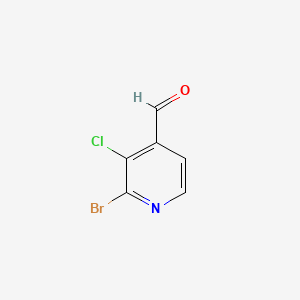

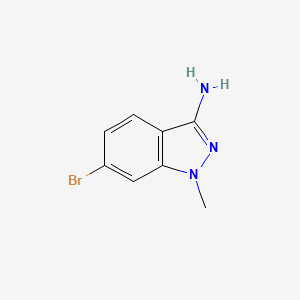
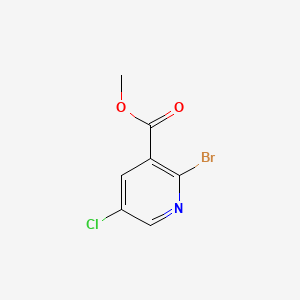
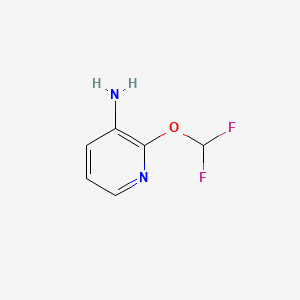


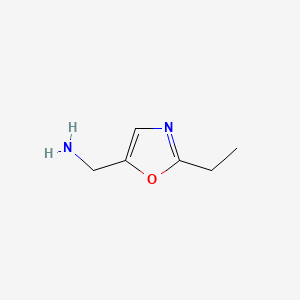
![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)